1-Butanamine, N,N,3-trimethyl-

Description

Contextualization within Branched Tertiary Amine Chemistry

Branched tertiary amines, such as N,N,3-trimethyl-1-butanamine, are a pivotal class of organic compounds characterized by a nitrogen atom bonded to three carbon atoms, with at least one of the alkyl groups possessing a branched structure. researchgate.net This structural feature distinguishes them from their linear counterparts and introduces steric hindrance around the nitrogen atom. This steric bulk can significantly influence their reactivity, basicity, and catalytic activity. nii.ac.jp

The chemistry of tertiary amines is rich and varied. They are widely utilized as catalysts in organic synthesis, promoting a range of reactions including polyurethane formation and the ring-opening of epoxides. poliuretanos.com.brresearchgate.net The branching in compounds like N,N,3-trimethyl-1-butanamine can modulate this catalytic activity, sometimes leading to enhanced selectivity. Furthermore, the development of synthetic methods for creating complex and sterically hindered amines is an active area of research, with techniques like reductive amination of ketones and multicomponent reactions being explored. acs.orgrsc.org Recent advancements have also focused on visible-light photoredox catalysis to enable the functionalization of tertiary amines under mild conditions. sioc-journal.cn

The physical and chemical properties of N,N,3-trimethyl-1-butanamine are summarized in the table below, providing a quantitative basis for understanding its behavior in chemical systems.

| Property | Value |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol |

| IUPAC Name | N,N,3-trimethylbutan-1-amine |

| CAS Number | 2315-43-7 |

| Synonyms | Dimethylisoamylamine, N,N-Dimethylisopentylamine |

Data sourced from PubChem and ChemSpider. chemspider.comnih.gov

Historical Development of Research Areas for N,N,3-trimethyl-1-butanamine

The historical research trajectory of specific aliphatic amines like N,N,3-trimethyl-1-butanamine is not as extensively documented as that of more widely known aromatic amines. However, the study of amines, in general, has been a cornerstone of organic chemistry since the 19th century. The synthesis of N,N-dimethylaniline, a related tertiary amine, was first reported in 1850. wikipedia.org

Research into sterically hindered amines gained significant traction in the latter half of the 20th century, particularly with their application in areas like carbon dioxide capture. acs.org While much of this research has focused on primary and secondary amines, the unique properties of sterically hindered tertiary amines have also been a subject of investigation.

Specific research mentioning N,N,3-trimethyl-1-butanamine (or its synonyms) has appeared in various contexts. For instance, its presence has been identified in the chemical defense secretions of certain opilionid species (harvestmen), suggesting a role in natural product chemistry and chemical ecology. researchgate.net Furthermore, patents from the early 21st century indicate its use in industrial processes, such as in the preparation of palladium catalysts for telomerization reactions. googleapis.com These instances, though sporadic, highlight a developing interest in the practical applications of this compound.

Significance of N,N,3-trimethyl-1-butanamine in Contemporary Chemical Research

In the landscape of modern chemical research, N,N,3-trimethyl-1-butanamine holds significance primarily as a synthetic intermediate and a building block for more complex molecules. ontosight.ai Its branched structure and tertiary amine functionality make it a valuable component in the synthesis of a variety of organic compounds.

The synthesis of α-branched amines is of considerable interest due to their prevalence in biologically active molecules. acs.org Methodologies for the construction of such compounds are continually being developed, and N,N,3-trimethyl-1-butanamine can serve as a scaffold or a starting material in these synthetic endeavors. For example, the development of multicomponent reactions for the synthesis of α-branched tertiary and secondary amines highlights the demand for diverse amine structures. acs.org

Moreover, the broader class of N,N-dimethylamino-containing compounds is being explored for applications in materials science, such as in the synthesis of monomers for polymerizable lipids. nih.govnih.gov While direct research on N,N,3-trimethyl-1-butanamine in this specific area is not prominent, its structural motifs are relevant to the design of new functional materials. The catalytic potential of tertiary amines also remains a significant area of contemporary research, with ongoing efforts to develop more efficient and selective catalysts for a wide range of organic transformations. nih.govgvchem.com The unique steric and electronic properties of N,N,3-trimethyl-1-butanamine make it a candidate for investigation in such catalytic systems.

Structure

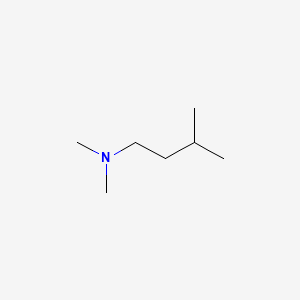

2D Structure

3D Structure

Properties

CAS No. |

2315-43-7 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N,N,3-trimethylbutan-1-amine |

InChI |

InChI=1S/C7H17N/c1-7(2)5-6-8(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

KOOQJINBDNZUTB-UHFFFAOYSA-N |

SMILES |

CC(C)CCN(C)C |

Canonical SMILES |

CC(C)CCN(C)C |

Other CAS No. |

2315-43-7 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,n,3 Trimethyl 1 Butanamine

Alkylation and Amination Routes to Tertiary Amines

The formation of tertiary amines is commonly achieved through the direct alkylation of secondary amines or through reductive amination pathways. Direct alkylation, while straightforward, can sometimes be complicated by over-alkylation, though it remains a useful method for synthesizing tertiary amines from secondary amines. wikipedia.orggoogle.com One of the most robust methods for preparing tertiary amines is carbonyl reductive amination, which involves the reaction of a carbonyl compound with a secondary amine followed by reduction. nih.govresearchgate.net For the specific synthesis of N,N,3-trimethyl-1-butanamine, a potential route involves the reaction of 1-butanamine with a methylating agent like methyl iodide or dimethyl sulfate. ontosight.ai

The N-methylation of amines to form tertiary amines is a fundamental transformation, and several mechanistic pathways have been elucidated depending on the methylating agent and catalyst employed. These varied mechanisms provide a versatile toolkit for the selective synthesis of N-methylated amines.

"Borrowing Hydrogen" Mechanism: Using alcohols like methanol (B129727) as the C1 source, transition metal catalysts, particularly those based on iridium, can facilitate N-methylation. csic.es This process operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The catalyst transiently dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine or enamine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the methylated amine. Mechanistic studies support that iridium(I) complexes are active in this cycle. csic.es

Reductive Amination with CO₂ or Formic Acid: Carbon dioxide and formic acid have emerged as sustainable C1 sources for N-methylation. When using formic acid with a hydrosilane reductant, the reaction can be catalyzed by a simple inorganic base like K₂HPO₄. rhhz.net Mechanistic investigations suggest this transformation proceeds through the formation of an acetal (B89532) intermediate rather than a formamide. rhhz.net The methylation of amines using CO₂ and a reducing agent has also been studied, with theoretical and experimental work pointing to distinct CO₂ activation models depending on the reaction specifics. acs.org

Methylation with Carbonates: Dialkyl carbonates, such as dimethyl carbonate, serve as green methylating agents. In a ruthenium-catalyzed system using H₂ as the reductant, a general and selective reductive methylation of amines has been developed. rsc.org Mechanistic and kinetic studies have been performed to understand the reaction pathways. rsc.org When using alkyl methyl carbonates over zeolite catalysts, the reaction is believed to proceed through the formation of an intermediate carbamate (B1207046) species. unive.it

| C1 Source | Catalyst/Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Methanol | Iridium(I) Complexes | Borrowing Hydrogen / Hydrogen Autotransfer | csic.es |

| Formic Acid | K₂HPO₄ / Hydrosilane | Acetal Intermediate Formation | rhhz.net |

| Dimethyl Carbonate | Ruthenium-Triphos Complex / H₂ | Reductive methylation of in situ formed intermediates | rsc.org |

| Carbon Dioxide (CO₂) | Various Catalysts / H₂ | Direct activation of CO₂ ("Single H" or "Double H" models) | acs.org |

| Alkyl Methyl Carbonates | Zeolites (e.g., NaY) | Intermediate Carbamate Formation | unive.it |

Reductive amination is a cornerstone of amine synthesis, providing a powerful method to form C-N bonds. For structures analogous to N,N,3-trimethyl-1-butanamine, which feature branching, specific reductive amination strategies are particularly relevant.

The traditional approach involves the condensation of an aldehyde or ketone with a secondary amine to generate an intermediate iminium ion, which is then reduced by a hydride reagent to the tertiary amine. researchgate.net While highly effective for aldehydes, this method can be challenging for producing branched amines from ketones, as the initial condensation step is often slow. nih.gov

To address this, alternative strategies have been developed:

Carbonyl Alkylative Amination (CAA): This method provides a single-step synthesis of complex tertiary amines by uniting an aldehyde, a secondary amine, and an alkyl halide. nih.govresearchgate.net The mechanism, facilitated by visible light, involves the addition of a neutral carbon-centered radical to an in situ generated alkyl-iminium ion. nih.govcam.ac.uk This circumvents the difficult condensation step with ketones and allows for the synthesis of highly hindered tertiary amines. cam.ac.uk

Tandem Hydrogenation-Reductive Amination: For analogous structures derived from α,β-unsaturated aldehydes, a tandem reaction can be employed. This process combines a C=C bond hydrogenation with a consecutive reductive amination of the aldehyde function. nih.gov The reaction sequence first saturates the alkene to form an aldehyde, which then condenses with an amine to form an enamine, followed by hydrogenation to the final tertiary amine. nih.gov This tandem reaction is often accomplished with heterogeneous catalysts. nih.gov

Brønsted Acid Catalysis: Simple and practical protocols using a Brønsted acid like triflic acid can efficiently promote the direct reductive amination of carbonyl compounds, broadening the substrate scope for tertiary amine synthesis. rsc.org

| Strategy | Reactants | Key Advantage | Reference |

|---|---|---|---|

| Classic Reductive Amination | Aldehyde/Ketone + Secondary Amine + Hydride Reductant | Robust and widely used for linear amines | researchgate.net |

| Carbonyl Alkylative Amination (CAA) | Aldehyde + Secondary Amine + Alkyl Halide | Effective for complex, branched, and hindered amines | nih.govcam.ac.uk |

| Tandem Hydrogenation/Reductive Amination | α,β-Unsaturated Aldehyde + Amine + H₂ | One-pot conversion of unsaturated aldehydes to saturated amines | nih.gov |

| Brønsted Acid Catalysis | Carbonyl Compound + Amine + Reductant | Metal-free, broad substrate scope | rsc.org |

Hydroamination Reactions for Structural Analogs

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, represents a highly atom-economical strategy for amine synthesis. acs.org This approach can be applied to both alkenes and alkynes to generate a variety of amine structures. The regioselectivity of the addition—whether it follows Markovnikov or anti-Markovnikov patterns—is a key consideration and is controlled by the catalytic system. libretexts.orgacs.org

The reaction is typically catalyzed by metals from across the periodic table. Early transition metals (Groups 3-5) and lanthanides often operate by first activating the amine to form a metal-amido intermediate. acs.org This species then undergoes insertion of the alkene into the metal-nitrogen bond, followed by protonolysis to release the amine product and regenerate the catalyst. libretexts.org In contrast, late transition metals may activate the alkene first.

For the synthesis of structural analogs of N,N,3-trimethyl-1-butanamine, intermolecular hydroamination of a suitably branched alkene with dimethylamine (B145610) would be a potential, though challenging, route. Significant progress has been made in developing catalysts for the hydroamination of unactivated alkenes, which have traditionally been difficult substrates. researchgate.net Various catalytic systems, including those based on alkali metals, have been shown to be effective. libretexts.orgacs.org

Catalytic Approaches in N,N,3-trimethyl-1-butanamine Synthesis

Catalysis is central to the modern synthesis of amines, offering routes that are more efficient, selective, and sustainable than stoichiometric methods. Both heterogeneous and homogeneous catalysts play crucial roles in the formation of tertiary amines.

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial processes due to their ease of separation and recyclability. savemyexams.com The catalytic cycle typically involves the diffusion of reactants to the catalyst surface, chemisorption, surface reaction, and finally, desorption of the product. savemyexams.com

In the context of amine synthesis, heterogeneous catalysts are widely used in hydrogenation and reductive amination reactions.

Supported Metal Catalysts: Palladium supported on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃) are classic heterogeneous catalysts for reductive amination reactions, including the tandem hydrogenation-amination of unsaturated aldehydes. nih.gov The activity of these catalysts can be highly dependent on their preparation, which influences factors like the size and dispersion of the metal nanoparticles on the support material. For instance, in the synthesis of N,N-bis(3-dimethylaminopropyl)amine, a Pd/γ-Al₂O₃ catalyst's performance was directly linked to the dispersion of palladium particles. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas and tunable porosity. nih.gov The presence of unsaturated metal sites can impart Lewis acidity, making them effective catalysts for various organic transformations, including reactions relevant to amine synthesis. nih.gov

Bimetallic and Oxide-Supported Catalysts: More complex heterogeneous systems are also being developed. A Pt-MoOx/TiO₂ catalyst has been shown to be effective for the direct synthesis of trimethylamine (B31210) from ammonia (B1221849), CO₂, and H₂. researchgate.net Dual-atom heterogeneous catalysts, such as Pt₂ supported on graphitic carbon nitride, have demonstrated excellent performance in the selective hydrogenation of functional groups like nitro and aldehyde groups, which are key steps in many amine synthesis pathways. nih.gov

| Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Pd/C, Pd/Al₂O₃ | Reductive Amination | Widely used, effective for hydrogenation steps | nih.gov |

| Pd/γ-Al₂O₃ | Nitrile Hydrogenation / Reductive Amination | Activity depends on Pd particle dispersion | researchgate.net |

| Pt-MoOx/TiO₂ | N-Methylation of Ammonia with CO₂/H₂ | Direct synthesis from simple feedstocks | researchgate.net |

| Metal-Organic Frameworks (MOFs) | Lewis Acid Catalysis (e.g., Cyanosilylation) | Tunable, high surface area, defined active sites | nih.gov |

| Pt₂/mpg-C₃N₄ (Dual-Atom) | Selective Hydrogenation (e.g., Nitroarenes, Aldehydes) | High atom efficiency and selectivity | nih.gov |

Homogeneous catalysts operate in the same phase as the reactants, which often leads to high activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. acs.org A primary challenge, however, is the separation of the catalyst from the reaction products, though innovative solutions like using switchable-hydrophilicity systems are being developed. acs.org

Homogeneous catalysts are particularly effective in the synthesis of tertiary amines via the amination of alcohols and the N-methylation of amines.

Ruthenium-Based Catalysts: Ruthenium complexes are among the most versatile homogeneous catalysts for amine synthesis. Water-soluble ruthenium-phosphine complexes are highly effective for the amination of fatty alcohols with dimethylamine to produce tertiary amines with excellent selectivity. acs.org The "borrowing hydrogen" mechanism is central to these transformations. High-temperature, continuous-flow conditions using homogeneous ruthenium catalysts have enabled unprecedented catalytic activity in alcohol amination. researchgate.net Furthermore, ruthenium systems, such as [Ru(triphos)(tmm)], have been successfully used for the selective triple N-methylation of ammonia using CO₂ and H₂ to produce trimethylamine. researchgate.net

Iridium-Based Catalysts: Iridium complexes are also potent catalysts, especially for N-methylation reactions using methanol via the borrowing hydrogen pathway. csic.es

Catalyst/Product Separation: To overcome the separation challenge, methods are being developed where the polarity of the tertiary amine product is switched by reacting it with CO₂ to form a polar ammonium (B1175870) carbonate. This allows the product to be extracted into an aqueous phase, leaving the nonpolar catalyst behind in the organic phase. acs.org

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Water-Soluble Ru-Phosphine Complex | Amination of Alcohols | High conversion and selectivity in aqueous media | acs.org |

| [Ru(triphos)(tmm)] / Al(OTf)₃ | N-Methylation of Ammonia with CO₂/H₂ | High selectivity for trimethylamine | researchgate.net |

| Homogeneous Ru Catalyst | High-Temperature Amination of Alcohols | Very high catalytic activity under continuous flow | researchgate.net |

| Iridium(I)-NHC Complexes | N-Methylation of Amines with Methanol | Operates via "Borrowing Hydrogen" mechanism | csic.es |

| Various Homogeneous Catalysts | Tertiary Amine Synthesis | Product separation enabled by CO₂-induced polarity switch | acs.org |

Optimization of Reaction Conditions and Yields in N,N,3-trimethyl-1-butanamine Preparation

The efficient synthesis of N,N,3-trimethyl-1-butanamine hinges on the careful optimization of reaction conditions to maximize product yield and purity while minimizing reaction times and the formation of byproducts. Key synthetic strategies generally involve either the reductive amination of a carbonyl compound or the N-alkylation of a precursor amine. The optimization of these pathways is achieved through the systematic adjustment of parameters such as reagents, catalysts, temperature, and reaction medium.

Reductive Amination Pathway

One of the most versatile methods for synthesizing tertiary amines like N,N,3-trimethyl-1-butanamine is reductive amination. masterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target amine. For the synthesis of N,N,3-trimethyl-1-butanamine, this involves reacting 3-methylbutanal (B7770604) with dimethylamine.

Iminium Ion Formation: The initial condensation reaction between 3-methylbutanal and dimethylamine is a reversible equilibrium. To drive the reaction toward the formation of the iminium ion, a slightly acidic pH (typically 4-6) is often employed to catalyze the reaction. youtube.com A critical optimization strategy is the removal of water, a byproduct of the condensation, which shifts the equilibrium forward. Techniques such as azeotropic distillation or the use of dehydrating agents can significantly improve the concentration of the iminium intermediate available for reduction. The principle of improving yields by water removal has been demonstrated in analogous Schiff base formation reactions, where yields increased from a range of 58-84% to 90-98.6% when water was actively removed from the reaction mixture. mdpi.com

| Reducing Agent | Typical Substrate | Key Optimization Parameters | Reported Yield (Analogous Systems) | Reference(s) |

| Sodium Borohydride (NaBH₄) | Imines (in a two-step process) | Separation of imine formation and reduction steps is crucial. | Moderate to High | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones + Amines (one-pot) | Slightly acidic pH (5-6) to favor iminium formation over aldehyde reduction. | High (avoids multiple alkylations) | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes/Ketones + Amines (one-pot) | Acetic acid can be used as a catalyst; avoids the use of cyanide. Effective at room temperature. | 85-90% | purdue.edu |

| Triethylamine Borane (BH₃·NEt₃) | Ketones + Amines | Can act as both catalyst and reductant under mild, metal-free conditions. | up to 93% | researchgate.net |

N-Alkylation of Precursor Amines

An alternative strategy is the direct alkylation of a precursor amine, such as 3-methyl-1-butanamine (isoamylamine), to introduce the two N-methyl groups.

Traditional N-Alkylation: The use of traditional alkylating agents like methyl iodide often leads to poor selectivity. The initial product, N-(3-methylbutyl)amine, can be further alkylated, and the resulting secondary amine is often more reactive than the starting primary amine. This leads to a mixture of secondary, tertiary, and even quaternary ammonium salts, resulting in low yields of the desired product and creating significant purification challenges. masterorganicchemistry.com

Catalytic N-Methylation: Modern methods utilize more selective and sustainable catalytic systems with methanol or dimethyl carbonate (DMC) as the C1 source. These reactions, often termed "borrowing hydrogen" reactions when using alcohols, proceed via an oxidation-condensation-reduction sequence catalyzed by a transition metal complex. acs.org Research on the N-methylation of various amines has shown that the catalyst system, base, and temperature are critical variables. For example, studies on the N-methylation of benzylamine (B48309) with DMC using copper-zirconium bimetallic nanoparticles showed that optimizing the catalyst molar ratio and temperature (180 °C) could achieve product selectivity up to 91%. nih.gov Similarly, ruthenium-based catalysts have been used for the N-methylation of anilines with methanol, where optimization of the catalyst and a weak base (Cs₂CO₃) led to yields of 95–97%. acs.org Applying these principles to the synthesis of N,N,3-trimethyl-1-butanamine would involve the systematic screening of catalysts and conditions.

| C1 Source | Catalyst System | Base | Temperature (°C) | Yield (Analogous Systems) | Reference(s) |

| Methanol | (DPEPhos)RuCl₂(PPh₃) | Cs₂CO₃ | 140 | 95-97% | acs.org |

| Dimethyl Carbonate (DMC) | Cu-Zr Bimetallic Nanoparticles | None specified | 180 | up to 91% | nih.gov |

| Methanol | Ag/TiO₂ (Photocatalyst) | Not required | Room Temp | 69-98% | researchgate.net |

| Paraformaldehyde | Raney Nickel | Not required | 100-180 | 85-97% | rsc.org |

Biocatalytic Approaches

A frontier in synthetic optimization involves the use of enzymes. Biocatalytic routes offer exceptional selectivity under mild aqueous conditions. A potential route to N,N,3-trimethyl-1-butanamine could involve a transaminase enzyme to convert 3-methylbutanal into 3-methyl-1-butanamine, followed by a separate enzymatic N-methylation step. More advanced, one-pot cascades might combine an ene-reductase and a reductive aminase (RedAm) for direct conversion. acs.org The optimization of such biocatalytic systems requires a different set of parameters. In a study on the synthesis of (+)-neomenthylamine from (−)-menthone using a transaminase, key optimization factors included the choice of enzyme, pH, temperature, the type and concentration of the amino donor, and co-factor concentration (PLP). nih.gov Under optimized conditions (pH 6.0, 30 °C), the product yield was significantly improved. nih.gov This approach represents a green and highly efficient, though specialized, strategy for amine synthesis.

| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Reference (Analogous System) |

| pH | pH 6.0 | 4.7 mM | pH 8.0 | ~3.5 mM | nih.gov |

| Temperature | 30 °C | 4.7 mM | 40 °C | ~3.8 mM | nih.gov |

| Amino Donor | (S)-α-methylbenzylamine | High | Isopropylamine | Moderate | nih.gov |

| Co-factor (PLP) | 1 mM | High | 0.5 mM | Lower | nih.gov |

Mechanistic Investigations of Reactions Involving N,n,3 Trimethyl 1 Butanamine

Studies on Oxidation Reactions of N,N,3-trimethyl-1-butanamine

The oxidation of tertiary amines can proceed through several pathways, largely dependent on the oxidant and reaction conditions. For sterically hindered tertiary amines like N,N,3-trimethyl-1-butanamine, the primary oxidation product is typically the corresponding N-oxide.

One common method for the oxidation of tertiary amines involves the use of peroxides, such as hydrogen peroxide or 3-chloroperbenzoic acid. nih.gov The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxide, leading to the formation of the N-oxide and the corresponding acid or water. In the presence of air and certain metal ions like zinc(II), molecular oxygen can also oxidize tertiary amines to their N-oxides, even in a sterically hindered environment. nih.gov

Another potential oxidation pathway involves the use of reagents like manganese dioxide. This process is thought to proceed via a radical mechanism, which can lead to a variety of products, including N-formyl compounds through the formation of an intermediate enamine. dtic.mil However, the formation of the N-oxide is often the major pathway for tertiary amines.

The table below summarizes typical conditions for the oxidation of tertiary amines to N-oxides.

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Products |

| Hydrogen Peroxide | Water or Alcohol | 25-50 | N-oxide, Water |

| 3-Chloroperbenzoic Acid | Dichloromethane | 0-25 | N-oxide, 3-Chlorobenzoic acid |

| Molecular Oxygen (with metal catalyst) | Methanol (B129727) | 25-60 | N-oxide |

Nucleophilic Substitution and Derivatization Reactions of N,N,3-trimethyl-1-butanamine

The lone pair of electrons on the nitrogen atom of N,N,3-trimethyl-1-butanamine imparts nucleophilic character. However, the steric hindrance around the nitrogen, due to the two methyl groups and the bulky 3-methylbutyl group, will significantly influence its reactivity as a nucleophile.

While less reactive than smaller tertiary amines, N,N,3-trimethyl-1-butanamine can still participate in nucleophilic substitution reactions, particularly with reactive electrophiles. For example, it can react with alkyl halides to form quaternary ammonium (B1175870) salts. The rate of this SN2 reaction would be slower compared to less hindered amines. mdpi.com

Derivatization Reactions

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), tertiary amines are often derivatized to increase their volatility and improve their chromatographic behavior. researchgate.netjfda-online.com Common derivatization strategies for tertiary amines include reactions with chloroformates to form carbamates. vt.edu

The table below outlines common derivatization reagents for tertiary amines.

| Derivatizing Reagent | Product Type | Purpose |

| Alkyl Chloroformates (e.g., Propyl Chloroformate) | Carbamate (B1207046) | Increases volatility for GC analysis |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbamate | Enables UV or fluorescence detection in LC |

| Pentafluorobenzyl Chloroformate (PFBCF) | Carbamate | Enhances sensitivity for electron capture detection in GC |

Acid-Base Chemistry and Proton Transfer Mechanisms

N,N,3-trimethyl-1-butanamine, like other alkylamines, is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a quaternary ammonium salt. The basicity of an amine is typically expressed by the pKa of its conjugate acid. For simple alkylamines, the pKa values of their conjugate acids are generally in the range of 10-11. pressbooks.pub

The basicity of N,N,3-trimethyl-1-butanamine is influenced by the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia (B1221849). However, steric hindrance can affect the solvation of the protonated amine, which can have a modest impact on its basicity in solution. Computational methods, such as density functional theory (DFT), can be used to predict the pKa values of alkylamines with a good degree of accuracy. taylorfrancis.com

The proton transfer mechanism in an acid-base reaction involving N,N,3-trimethyl-1-butanamine is a rapid process where the nitrogen lone pair abstracts a proton from an acid, leading to the formation of the corresponding ammonium cation and the conjugate base of the acid.

Role of N,N,3-trimethyl-1-butanamine in Complex Reaction Networks and Intermediates Formation

In complex reaction networks, sterically hindered tertiary amines like N,N,3-trimethyl-1-butanamine can play several roles. Due to its steric bulk, it is less likely to act as a nucleophile compared to less hindered amines. This property makes it a useful non-nucleophilic base in various organic reactions. For example, it can be used to scavenge protons generated in a reaction without competing with other nucleophiles present in the reaction mixture.

Computational and Theoretical Studies of N,n,3 Trimethyl 1 Butanamine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For N,N,3-trimethyl-1-butanamine, these calculations reveal the most energetically favorable arrangements of its atoms. The molecule's flexibility arises from the rotation around its single bonds, particularly the C1-C2, C2-C3, and C3-C(CH₃)₂ bonds of the isoamyl backbone.

A conformational analysis would typically be performed by systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface, where the minima correspond to stable conformers. The most stable conformers are generally those that minimize steric hindrance between bulky groups, such as the isopropyl group at one end and the dimethylamino group at the other. It is expected that conformers with an extended, staggered (anti) arrangement of the carbon backbone would be lower in energy than coiled (gauche) conformers where the terminal groups are closer together. High-level ab initio or Density Functional Theory (DFT) methods would be employed to obtain accurate relative energies between these conformers.

Table 1: Predicted Relative Energies of N,N,3-trimethyl-1-butanamine Conformers This table presents hypothetical data illustrative of a typical conformational analysis.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Anti-Anti | Fully extended carbon backbone | 0.00 | 65.1 |

| Anti-Gauche | Gauche arrangement around the C2-C3 bond | 0.85 | 21.5 |

| Gauche-Anti | Gauche arrangement around the C1-C2 bond | 1.20 | 13.4 |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to probe the electronic structure and chemical reactivity of molecules. By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict where a molecule is likely to react.

Furthermore, DFT allows for the calculation of various "reactivity descriptors" that quantify a molecule's chemical behavior. These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative basis for comparing the reactivity of N,N,3-trimethyl-1-butanamine to other related amines. A higher HOMO energy suggests stronger nucleophilicity, while a larger HOMO-LUMO gap indicates greater stability.

Table 2: Calculated DFT Reactivity Descriptors for N,N,3-trimethyl-1-butanamine This table contains representative values based on DFT calculations for similar tertiary amines.

| Descriptor | Symbol | Calculated Value | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.8 eV | Indicates nucleophilic character (lone pair on N) |

| LUMO Energy | ELUMO | 1.5 eV | Indicates sites for nucleophilic attack |

| HOMO-LUMO Gap | ΔE | 7.3 eV | Suggests high kinetic stability |

| Chemical Hardness | η | 3.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | 0.65 eV | Indicates moderate electrophilic character |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into the collective properties and intermolecular forces within a liquid or solution. An MD simulation of N,N,3-trimethyl-1-butanamine would involve placing a large number of these molecules in a simulation box and calculating their movements based on a force field that describes the interactions between atoms.

A key output from MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding another molecule at a certain distance from a reference molecule. For N,N,3-trimethyl-1-butanamine, the RDF for the nitrogen atoms (N-N RDF) would be of particular interest. As a tertiary amine, it lacks the N-H bonds necessary for hydrogen bonding. Consequently, the N-N RDF would not show the sharp, close-contact peak characteristic of hydrogen-bonding primary or secondary amines. Instead, it would exhibit a broader peak at a larger distance, reflecting weaker dipole-dipole and van der Waals interactions, with the bulky alkyl groups keeping the nitrogen centers apart. These simulations are crucial for understanding macroscopic properties like density, viscosity, and diffusion coefficients.

Theoretical Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is invaluable for mapping the pathways of chemical reactions, identifying transition states, and calculating the energy barriers (activation energies) that govern reaction rates. For N,N,3-trimethyl-1-butanamine, a common reaction to study would be its role as a nucleophile or a base.

Table 3: Calculated Energetics for a Hypothetical Reaction: N,N,3-trimethyl-1-butanamine + CH₃I This table provides plausible energetic data for a representative Sₙ2 reaction.

| Parameter | Symbol | Calculated Value (kcal/mol) |

|---|---|---|

| Activation Energy (Free Energy) | ΔG‡ | +22.5 |

| Energy of Reaction (Free Energy) | ΔG | -15.8 |

Prediction of Spectroscopic Properties through Computational Models

Computational models can accurately predict various types of spectra, which is essential for identifying and characterizing molecules. For N,N,3-trimethyl-1-butanamine, DFT calculations can be used to compute its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.

The calculation involves determining the second derivatives of the energy with respect to atomic displacements, which yields the force constants for molecular vibrations. The resulting predicted spectrum can be compared with experimental data to confirm the molecule's structure and the accuracy of the computational model. Key predicted vibrational modes would include C-H stretching frequencies (around 2800-3000 cm⁻¹), CH₂ and CH₃ bending modes (around 1350-1470 cm⁻¹), and C-N stretching vibrations (typically in the 1000-1250 cm⁻¹ region).

Table 4: Predicted Key Vibrational Frequencies for N,N,3-trimethyl-1-butanamine This table shows representative calculated frequencies and their assignments.

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|

| Asymmetric/Symmetric CH₃ Stretching | 2960 - 2985 | Strong |

| Asymmetric/Symmetric CH₂ Stretching | 2870 - 2930 | Medium-Strong |

| CH₃ Scissoring/Bending | 1450 - 1470 | Medium |

| CH₂ Wagging/Twisting | 1250 - 1350 | Weak-Medium |

| C-N Stretching | 1180 | Medium |

Advanced Spectroscopic and Structural Characterization of N,n,3 Trimethyl 1 Butanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of N,N,3-trimethyl-1-butanamine. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their neighboring environments. For N,N,3-trimethyl-1-butanamine, the spectrum would be expected to show distinct signals for the N-methyl protons, the methylene (B1212753) (-CH₂-) groups, the methine (-CH-) proton, and the terminal methyl protons of the isobutyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the symmetry in a related compound, trimethylamine (B31210), all three methyl carbons are equivalent and thus show a single signal. docbrown.info In N,N,3-trimethyl-1-butanamine, each carbon atom is in a distinct chemical environment, leading to a unique signal for each.

Interactive Data Table: Predicted NMR Data for N,N,3-trimethyl-1-butanamine

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| N(CH₃)₂ | ~2.2 | ~45 | Singlet |

| -CH₂-N | ~2.3 | ~60 | Triplet |

| -CH₂-CH | ~1.4 | ~35 | Triplet |

| -CH(CH₃)₂ | ~1.7 | ~28 | Multiplet |

| -CH(CH₃)₂ | ~0.9 | ~22 | Doublet |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Molecular Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's chemical bonds. These techniques are complementary and provide a characteristic fingerprint of the compound.

Infrared (IR) Spectroscopy: For tertiary amines like N,N,3-trimethyl-1-butanamine, the IR spectrum is characterized by the absence of N-H stretching vibrations, which readily distinguishes them from primary and secondary amines. docbrown.infospectroscopyonline.com Key absorptions include C-H stretching vibrations typically found in the 2800-3000 cm⁻¹ region and C-N stretching vibrations which are characteristic of aliphatic amines and appear in the 1020-1220 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides information on the less polar bonds and symmetric vibrations. The C-C skeletal stretching and the symmetric vibrations of the C₃C-N moiety are expected to be observable in the Raman spectrum. researchgate.net The spectra of similar molecules like tert-butylamine (B42293) show that the majority of bands arise from CH₃ stretching, wagging, and rocking modes, as well as from the skeletal vibrations of the tert-butyl group. researchgate.net

Interactive Data Table: Key Vibrational Modes for N,N,3-trimethyl-1-butanamine

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching | 2800-3000 | 2800-3000 | Strong (IR), Medium (Raman) |

| CH₂/CH₃ Bending | 1360-1500 | 1360-1500 | Medium (IR & Raman) |

| C-N Stretching | 1020-1220 | 1020-1220 | Medium (IR), Weak (Raman) |

| C-C Skeletal | 1200-1250 | 1200-1250 | Weak (IR), Strong (Raman) |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) for N,N,3-trimethyl-1-butanamine would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (115.22 g/mol ). nih.gov

A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, nitrogen-containing cation. For N,N,3-trimethyl-1-butanamine, the major fragmentation would likely involve the loss of an isobutyl radical to form the [CH₂=N(CH₃)₂]⁺ ion, which would give a prominent peak at m/z 58. This is analogous to the fragmentation of trimethylamine, where the base peak is the [M-1]⁺ ion at m/z 58. docbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragments for N,N,3-trimethyl-1-butanamine

| Fragment Ion | Structure | m/z | Proposed Origin |

| Molecular Ion | [C₇H₁₇N]⁺ | 115 | Electron Ionization |

| α-cleavage product | [CH₂=N(CH₃)₂]⁺ | 58 | Loss of isobutyl radical |

| [C₄H₉]⁺ | 57 | Isobutyl cation | |

| [C₃H₇]⁺ | 43 | Propyl cation | |

| [C₂H₆N]⁺ | 44 | Loss of propyl radical |

X-ray Crystallography of N,N,3-trimethyl-1-butanamine Derivatives or Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for N,N,3-trimethyl-1-butanamine itself may not be readily available in the literature, analysis of its derivatives or related structures can offer valuable insights. For instance, the formation of salts, such as hydrochlorides or other crystalline derivatives, would enable single-crystal X-ray diffraction studies. These studies would reveal precise bond lengths, bond angles, and conformational preferences of the molecule in the solid state.

Chiroptical Spectroscopy for Enantiomeric Studies (if applicable to chiral derivatives)

N,N,3-trimethyl-1-butanamine is an achiral molecule as it does not possess a stereocenter. However, if a chiral center were introduced into the molecule, for example by substitution at the butanamine backbone, a pair of enantiomers would result. In such cases, chiroptical spectroscopy techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) would be essential for their characterization.

Studies on conformationally flexible chiral amines, such as (2R)-3-methyl-2-butanamine, have demonstrated that the chiroptical response is sensitive to the conformational isomerism and the surrounding solvent environment. researchgate.netbohrium.com Theoretical calculations using density-functional theory (DFT) and coupled-cluster theory can be employed to predict and interpret the observed chiroptical spectra, providing a deeper understanding of the relationship between molecular structure and optical activity. researchgate.net

Environmental Fate and Transformation Studies of N,n,3 Trimethyl 1 Butanamine

Aquatic and Terrestrial Environmental Degradation

In aquatic and soil environments, the fate of N,N,3-trimethyl-1-butanamine is governed by its stability towards hydrolysis and its susceptibility to microbial degradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Simple aliphatic amines, including tertiary amines, are generally stable towards hydrolysis under typical environmental conditions (pH 5-9). The carbon-nitrogen (C-N) bond in these amines is not susceptible to cleavage by water at ambient temperatures. Therefore, hydrolysis is not expected to be a significant degradation pathway for N,N,3-trimethyl-1-butanamine in aquatic or terrestrial systems.

Biodegradation by microorganisms is expected to be the primary process for the removal of N,N,3-trimethyl-1-butanamine from soil and water. nina.no The rate and extent of biodegradation depend on various factors, including the microbial population, temperature, oxygen availability, and the chemical structure of the compound.

Aerobic biodegradation of tertiary amines often initiates with an N-dealkylation step, catalyzed by enzymes such as amine dehydrogenases. oup.com This process involves the cleavage of one of the alkyl groups from the nitrogen atom. For N,N,3-trimethyl-1-butanamine, this could involve the removal of a methyl group to form the secondary amine N,3-dimethyl-1-butanamine, or the removal of the isoamyl group to form N,N-dimethylamine. These initial products are then typically more readily biodegradable.

The branched nature of the isoamyl group in N,N,3-trimethyl-1-butanamine might influence its biodegradability. Steric hindrance from the branched structure could potentially slow down the initial enzymatic attack compared to linear alkylamines. oup.com Following initial dealkylation, microbial pathways would likely proceed with the degradation of the resulting secondary and primary amines and the alkyl chains, ultimately leading to mineralization.

Under anaerobic conditions, such as in sediments or some wastewater treatment systems, the biodegradation of alkylamines can also occur, often through similar initial C-N cleavage pathways, although typically at a slower rate than under aerobic conditions. oup.com

Formation and Identification of Environmental Degradation Products and Intermediates

The transformation of N,N,3-trimethyl-1-butanamine in the environment leads to the formation of various intermediate products before complete mineralization.

In the atmosphere, as discussed in section 6.1.1, the primary degradation products are expected to be secondary amines (N,3-dimethyl-1-butanamine, N,N-dimethylamine) and aldehydes (formaldehyde, 3-methylbutanal). Further oxidation can lead to the formation of amides, and in the presence of NOx, nitrogenous compounds like nitrosamines and nitramines are of potential concern due to their possible health impacts. ieaghg.orgresearchgate.net

In aquatic and terrestrial systems, the primary intermediates of biodegradation are also the dealkylated amines. These intermediates are then subject to further microbial breakdown. The degradation of the alkyl chains proceeds through common metabolic pathways, such as beta-oxidation for the fatty acid resulting from the deaminated isoamyl group. The nitrogen is eventually converted to ammonia (B1221849), which can then be assimilated by microorganisms or undergo nitrification. oup.com

Table 2: Potential Environmental Degradation Products and Intermediates of N,N,3-trimethyl-1-butanamine

| Compound Name | Chemical Formula | Environmental Compartment | Formation Process |

|---|---|---|---|

| N,3-Dimethyl-1-butanamine | C₆H₁₅N | Atmosphere, Soil, Water | OH-radical reaction, Biodegradation (N-demethylation) |

| N,N-Dimethylamine | C₂H₇N | Atmosphere, Soil, Water | OH-radical reaction, Biodegradation (N-dealkylation) |

| Formaldehyde | CH₂O | Atmosphere | OH-radical initiated oxidation |

| 3-Methylbutanal (B7770604) | C₅H₁₀O | Atmosphere | OH-radical initiated oxidation |

| Formamide | CH₂NO | Atmosphere | Secondary oxidation product |

| N,N-Dimethylformamide | C₃H₇NO | Atmosphere | Secondary oxidation product |

Analytical Methodologies for Research Applications of N,n,3 Trimethyl 1 Butanamine

Chromatographic Separations for Research and Purity Assessment

Chromatography is a fundamental technique for separating and assessing the purity of N,N,3-trimethyl-1-butanamine. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and the specific analytical goal.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography (GC) is a highly suitable technique for the analysis of volatile compounds like N,N,3-trimethyl-1-butanamine. nist.gov Method development typically involves optimizing parameters to achieve efficient separation from impurities and matrix components.

Key aspects of GC method development include:

Column Selection: A non-polar or medium-polarity column is often chosen for the separation of volatile amines. For instance, a DB-624 column, which has a phase composition of 6% cyanopropylphenyl and 94% dimethylpolysiloxane, has been successfully used for analyzing related compounds like tert-butylamine (B42293). ptfarm.pl The NIST Chemistry WebBook reports a Kovats Retention Index of 754 for N,N,3-trimethyl-1-butanamine on a semi-standard non-polar column, which is a valuable parameter for method development. nih.gov

Injector and Detector Conditions: A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid volatilization without causing thermal degradation. The Flame Ionization Detector (FID) is a robust and widely used detector for quantifying hydrocarbons and related organic molecules, including amines. ptfarm.plresearchgate.net

Temperature Program: A temperature ramp is programmed to ensure good separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all components of interest. ptfarm.pl

Sample Introduction: For trace analysis or analysis in complex matrices, headspace sampling is a common technique. ptfarm.plbaua.de This involves heating the sample in a sealed vial to partition the volatile analytes into the gas phase (headspace), which is then injected into the GC. baua.de

Validation of the developed GC method is essential to ensure its reliability. Validation parameters typically include selectivity, precision (system and method), accuracy (recovery), linearity, and limits of detection (LOD) and quantitation (LOQ). ptfarm.pl

| Parameter | Typical Condition | Rationale |

| Column | DB-624 (or similar medium-polarity) | Provides good selectivity for volatile amines. ptfarm.pl |

| Injector | Split/Splitless, 200°C | Ensures efficient vaporization without degradation. ptfarm.pl |

| Carrier Gas | Nitrogen or Helium | Inert gases for carrying the sample through the column. |

| Oven Program | 40°C (hold 10 min), ramp to 240°C | Separates compounds based on boiling points. ptfarm.pl |

| Detector | FID, 260°C | Robust and sensitive for organic amines. ptfarm.pl |

| Sample Prep | Headspace or direct injection | Headspace for complex matrices to reduce interference. baua.de |

This table presents typical starting conditions for the GC analysis of volatile amines, which would be optimized for N,N,3-trimethyl-1-butanamine.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While GC is often preferred for volatile amines, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities or when derivatization is used. helsinki.fi Direct analysis of small, volatile amines by reversed-phase HPLC is challenging due to their poor retention on nonpolar stationary phases and lack of a UV chromophore for detection.

To overcome these challenges, two main strategies are employed:

Derivatization: The amine can be reacted with a labeling agent to make it less volatile and detectable by UV or fluorescence detectors. A common derivatizing reagent for amines is 9-fluorenylmethylchloroformate (FMOC-Cl), which allows for sensitive detection. researchgate.net

Ion-Pair Chromatography: This technique is discussed in more detail in section 7.4.

For quantitative analysis of related amines, reversed-phase (RP) HPLC methods have been developed. For example, N-Methyl-tert-butylamine can be analyzed on a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

| Parameter | Typical Condition | Rationale |

| Column | C18 or specialized reverse-phase (e.g., Newcrom R1) | Standard for RP-HPLC; specialized columns can improve retention. sielc.com |

| Mobile Phase | Acetonitrile/Water with acid (e.g., formic acid) | Common mobile phase for RP-HPLC; acid improves peak shape. sielc.comsielc.com |

| Detector | UV (after derivatization), MS, or ELSD | Choice depends on whether the analyte is derivatized. |

| Derivatization | FMOC-Cl or similar reagent | Adds a chromophore for UV detection and improves retention. researchgate.net |

This table outlines a general approach to HPLC analysis for amines, which may require derivatization for N,N,3-trimethyl-1-butanamine.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for analyzing N,N,3-trimethyl-1-butanamine in complex samples.

GC-MS and LC-MS for Trace Analysis and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. This is invaluable for confirming the identity of N,N,3-trimethyl-1-butanamine and for identifying unknown impurities. foodb.ca Headspace GC-MS is a particularly effective method for the determination of volatile amines in air or other complex matrices. baua.de The use of retention indices along with mass spectral library matching increases the confidence in compound identification. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that couples the physical separation of HPLC with the mass analysis of mass spectrometry. researchgate.net It is essential for the analysis of less volatile compounds or those that would degrade under GC conditions. For a compound like N,N,3-trimethyl-1-butanamine, LC-MS would typically be used following a derivatization step to improve its chromatographic behavior on a reversed-phase column. nih.gov The combination of retention time from the LC and the mass-to-charge ratio from the MS provides high specificity for trace analysis and structural confirmation in complex biological or environmental samples. lcms.czmdpi.com

Advanced Detection and Sensing Strategies for N,N,3-trimethyl-1-butanamine in Research Samples

While chromatographic methods are the gold standard for laboratory analysis, there is ongoing research into advanced detection and sensing strategies for volatile amines for applications requiring real-time or on-site monitoring. These methods are generally based on detecting volatile organic compounds (VOCs) and could be adapted for N,N,3-trimethyl-1-butanamine.

Potential strategies include:

Electrochemical Sensors: These sensors operate by detecting changes in the electrical properties of a sensing material upon exposure to the target analyte. Different materials can be used to create sensors that are sensitive to amines.

Chemiresistive Sensors: These devices measure a change in the electrical resistance of a sensing material when it adsorbs gas molecules. They offer a potential route for the sensitive detection of volatile amines.

Optical Sensors: These sensors rely on changes in optical properties, such as color (colorimetric sensors) or fluorescence, of a material upon interaction with the amine.

While specific sensors for N,N,3-trimethyl-1-butanamine are not widely documented, the principles used for detecting other volatile aliphatic amines could be applied to develop targeted sensing strategies for research applications.

Application as an Ion-Pairing Reagent in Chromatographic Studies

Ion-pair chromatography is a form of reversed-phase chromatography that allows for the separation of ionic and highly polar substances on a standard C18 or similar column. cdhfinechemical.com This is achieved by adding an ion-pairing reagent to the mobile phase. cdhfinechemical.com The reagent is typically a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic part that can interact with the stationary phase. cdhfinechemical.com

Tertiary amines can serve as ion-pairing reagents for the analysis of acidic compounds. In an acidic mobile phase, the amine becomes protonated (R₃N + H⁺ → R₃NH⁺) and can form an ion pair with an anionic analyte (A⁻). This neutral ion pair (R₃NH⁺A⁻) has a greater affinity for the nonpolar stationary phase, leading to increased retention and allowing for separation.

Several volatile amines, such as triethylamine, N,N-dimethyl-n-butylamine, and tri-n-butylamine, have been investigated as ion-pairing agents for separating compounds like aromatic sulfonates in LC-MS analyses. nih.gov N,N-dimethylbutylamine has also been studied as an alternative to more common reagents for the analysis of oligonucleotides. nih.govresearchgate.net Given its structure as a tertiary amine, N,N,3-trimethyl-1-butanamine could potentially be used in a similar fashion as an ion-pairing reagent to modulate the retention of acidic analytes in reversed-phase HPLC, offering an alternative for method development in specific research applications. waters.com

N,n,3 Trimethyl 1 Butanamine As a Reagent, Ligand, and Catalyst in Chemical Synthesis

Role as a Chemical Intermediate in Non-Pharmaceutical/Non-Agrochemical Synthesis

There is a lack of specific, documented examples in the scientific literature of N,N,3-trimethyl-1-butanamine being used as a key intermediate in the synthesis of non-pharmaceutical or non-agrochemical compounds. While it is plausible that it could serve as a building block in organic synthesis, specific reaction pathways and resulting products are not detailed in available research.

Applications in Organic Reactions as a Base or Nucleophile

N,N,3-trimethyl-1-butanamine is a tertiary amine, which structurally suggests it could function as a sterically hindered, non-nucleophilic base. Tertiary amines are generally less nucleophilic than primary or secondary amines due to steric hindrance around the nitrogen atom utexas.edumasterorganicchemistry.com. However, specific examples of N,N,3-trimethyl-1-butanamine being utilized for its basicity in organic transformations, such as deprotonation reactions, or acting as a nucleophile are not reported in the reviewed literature. General principles of amine reactivity are well-established utexas.edu, but direct application studies for this specific molecule are absent.

Coordination Chemistry and Metal Complex Formation with N,N,3-trimethyl-1-butanamine

The lone pair of electrons on the nitrogen atom of N,N,3-trimethyl-1-butanamine makes it a potential ligand for coordination with metal ions. Simple alkyl amines are known to form complexes with various metal ions wikipedia.org. However, no specific studies detailing the synthesis, structure, or properties of metal complexes involving N,N,3-trimethyl-1-butanamine as a ligand could be identified.

Catalytic Applications of N,N,3-trimethyl-1-butanamine and its Derivatives

Organic Transformations Catalyzed by N,N,3-trimethyl-1-butanamine

The potential for amines to act as organocatalysts is a significant area of chemical research. However, the literature search did not yield any instances of N,N,3-trimethyl-1-butanamine itself being employed as a catalyst for organic transformations.

Ligand Design and Impact on Catalytic Activity

The design of amine-containing ligands is crucial for the development of effective transition-metal catalysts acs.org. The electronic and steric properties of the amine can significantly influence the activity and selectivity of the catalytic center. Despite this, there is no available research on the design and synthesis of catalyst ligands derived from N,N,3-trimethyl-1-butanamine or studies on how such a ligand would impact catalytic activity.

Use in Materials Science Research (e.g., polymer chemistry, monolithic columns)

In the field of materials science, amines are used for various purposes, including the functionalization of polymers and the preparation of specialized chromatography columns. For instance, trimethylamine (B31210) has been used to modify methacrylate-based monolithic columns to create anion exchangers for ion chromatography scirp.org. While this demonstrates a related application of a tertiary amine functional group, there are no specific reports of N,N,3-trimethyl-1-butanamine being used in polymer chemistry or in the preparation or modification of monolithic columns.

Utility in Proteomics Research as a Chemical Tool

Currently, there is a lack of specific, detailed research findings in publicly available scientific literature regarding the direct application of N,N,3-trimethyl-1-butanamine as a chemical tool in proteomics research. While the broader field of proteomics utilizes a vast array of chemical tools for protein analysis, including reagents for mass spectrometry, protein interaction studies, and various labeling techniques, the specific role and utility of N,N,3-trimethyl-1-butanamine in these applications are not well-documented.

Searches for its use in mass spectrometry-based proteomics, protein interaction analysis, or as a chemical probe have not yielded substantial results detailing its methodologies or findings. General chemical suppliers may list related compounds for proteomics research, but these listings are not accompanied by peer-reviewed research that would allow for a thorough and scientifically accurate discussion of its utility.

Consequently, a detailed section on the utility of N,N,3-trimethyl-1-butanamine in proteomics research, including data tables and in-depth research findings, cannot be constructed at this time due to the absence of relevant primary and secondary research literature.

Emerging Research Directions and Future Outlook for N,n,3 Trimethyl 1 Butanamine Studies

Integration with Sustainable Chemistry and Green Synthesis Principles

The principles of green chemistry are increasingly becoming a cornerstone of chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For N,N,3-trimethyl-1-butanamine, future research in this area is likely to focus on the development of environmentally benign synthesis routes. Traditional methods for the synthesis of tertiary amines often involve multi-step processes that may utilize harsh reagents and generate significant waste.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. The development of advanced spectroscopic probes is key to achieving this. Future studies could investigate the potential of N,N,3-trimethyl-1-butanamine as a molecular probe. Its distinct spectroscopic signature could be harnessed for in situ monitoring of reactions where it participates as a reactant, catalyst, or product. Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy could be employed to track the progress of reactions involving this amine in real-time, providing valuable kinetic and mechanistic data.

Development of Chemo- and Enantioselective Transformations

The synthesis of chiral molecules with a high degree of stereocontrol is a major focus in modern organic chemistry, particularly for the pharmaceutical and agrochemical industries. While direct involvement of N,N,3-trimethyl-1-butanamine in published chemo- and enantioselective transformations is not yet widespread, its derivatives are beginning to be explored for such applications.

A notable example is the preparation and use of (2S)-2-isothiocyanato-N,N,3-trimethyl-1-butanamine in organocatalysis. This chiral derivative points towards a promising future where N,N,3-trimethyl-1-butanamine can serve as a scaffold for the development of novel catalysts and chiral auxiliaries. Future research is anticipated to expand on this, exploring its potential in asymmetric synthesis, including aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions.

Exploration in Novel Materials and Supramolecular Chemistry (non-clinical)

The unique structural features of N,N,3-trimethyl-1-butanamine, including its tertiary amine group and alkyl chain, make it an interesting candidate for the development of novel materials and applications in supramolecular chemistry. The nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the formation of self-assembled structures and coordination polymers.

Future research could explore the use of N,N,3-trimethyl-1-butanamine as a building block for:

Ionic Liquids: By quaternizing the nitrogen atom, novel ionic liquids with specific physical and chemical properties could be synthesized.

Metal-Organic Frameworks (MOFs): It could function as a ligand or a template in the synthesis of MOFs with potential applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers: Its amphiphilic nature, though modest, could be exploited for the formation of organized thin films on various substrates.

Interdisciplinary Research Opportunities in Environmental and Analytical Chemistry

The detection and monitoring of chemical compounds in the environment are of paramount importance for public health and environmental protection. N,N,3-trimethyl-1-butanamine has been identified as a compound of interest in the field of analytical chemistry, particularly in the context of wastewater-based epidemiology and the monitoring of illicit substances. It has been noted as an anorexiant that has been withdrawn from some markets but is still found in counterfeit pharmaceuticals.

This has led to its inclusion in analytical methods for monitoring wastewater to track its use within communities. Furthermore, it has been listed in contexts related to law enforcement cooperation concerning drug supply, highlighting the need for robust analytical techniques for its identification and quantification.

Future research in this interdisciplinary space will likely focus on:

Developing more sensitive and selective analytical methods for the detection of N,N,3-trimethyl-1-butanamine and its metabolites in complex matrices like wastewater and biological fluids.

Studying its environmental fate and transport to understand its persistence and potential impact on ecosystems.

Utilizing it as a chemical marker in forensic and environmental investigations.

| Research Area | Potential Application of N,N,3-trimethyl-1-butanamine | Key Research Focus |

| Sustainable Chemistry | Green solvent, biodegradable catalyst | Development of eco-friendly synthesis and application protocols |

| Spectroscopic Probes | In situ reaction monitoring | Elucidation of reaction mechanisms and kinetics |

| Enantioselective Transformations | Chiral catalyst/auxiliary scaffold | Synthesis of enantiomerically pure compounds |

| Novel Materials | Component of ionic liquids, MOFs | Creation of materials with tailored properties |

| Environmental & Analytical Chemistry | Chemical marker for monitoring | Development of sensitive detection methods and environmental fate studies |

Q & A

Basic: What are the recommended synthetic routes for preparing N,N,3-trimethyl-1-butanamine?

Methodological Answer:

N,N,3-Trimethyl-1-butanamine can be synthesized via reductive amination or alkylation of primary amines. For example:

- Reductive Amination : React 3-methyl-1-butanamine with formaldehyde under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to introduce N-methyl groups .

- Alkylation : Treat 1-butanamine with methyl iodide in the presence of a base (e.g., K₂CO₃) to sequentially substitute hydrogen atoms on the amine and adjacent carbons. Steric hindrance from the 3-methyl group may require optimized reaction conditions (e.g., elevated temperatures) .

Validation : Monitor reaction progress via GC-MS or TLC, referencing retention times and fragmentation patterns from analogous compounds like N,N-dimethylbutylamine (CAS 927-62-8) .

Basic: How can spectroscopic techniques (NMR, IR) distinguish N,N,3-trimethyl-1-butanamine from structural isomers?

Methodological Answer:

- ¹H NMR : The 3-methyl group (δ ~0.9–1.2 ppm) and N-methyl groups (δ ~2.1–2.3 ppm) produce distinct splitting patterns. Coupling constants between adjacent CH₂/CH₃ groups help differentiate branching .

- ¹³C NMR : Quaternary carbons near the amine (e.g., C-3) show deshielded signals (~25–30 ppm), while N-methyl carbons appear at ~35–45 ppm .

- IR : N-H stretching (absent due to tertiary amine) and C-N vibrations (~1250 cm⁻¹) confirm substitution patterns. Compare with databases like NIST Standard Reference Data .

Advanced: How can contradictions in reported physicochemical properties (e.g., solubility, boiling point) be resolved?

Methodological Answer:

Discrepancies often arise from impurities or measurement conditions. To resolve:

- Purification : Use fractional distillation or preparative HPLC to isolate high-purity samples (>99%) .

- Standardized Conditions : Measure solubility in water (3.4 g/100 mL at 20°C) and boiling point under controlled pressure (e.g., 760 mmHg) using calibrated equipment .

- Cross-Validation : Compare data with structurally similar amines (e.g., N,N-dimethylbutylamine, CAS 927-62-8) and authoritative databases like NIST .

Advanced: What computational methods predict the reactivity of N,N,3-trimethyl-1-butanamine in alkylation reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on steric effects from the 3-methyl group, which may hinder nucleophilic attack .

- Molecular Dynamics : Simulate solvent interactions (e.g., in THF or DMF) to optimize reaction kinetics. Compare with experimental data for tributylamine analogs .

- Docking Studies : Analyze interactions with catalytic surfaces (e.g., Pd/C) using AutoDock Vina to predict regioselectivity .

Basic: What safety protocols are critical when handling N,N,3-trimethyl-1-butanamine?

Methodological Answer:

- Flammability : Store in explosion-proof refrigerators (flash point ~25°F/-4°C) away from oxidizers .

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV-TWA: 5 ppm).

- PPE : Wear nitrile gloves and goggles; avoid contact with acids to prevent exothermic reactions .

Advanced: How does steric hindrance from the 3-methyl group influence nucleophilic substitution reactions?

Methodological Answer:

- Steric Maps : Generate using software like PyMOL to visualize spatial occupancy near the amine. The 3-methyl group reduces accessibility for electrophiles (e.g., alkyl halides) .

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., N,N-dimethylbutylamine). Lower yields in SN2 mechanisms may necessitate switching to SN1 pathways .

Advanced: What HPLC conditions optimize separation of N,N,3-trimethyl-1-butanamine from by-products?

Methodological Answer:

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry .

- Detection : UV at 210 nm or MS/MS for trace impurities. Calibrate using retention times from GC-MS libraries (e.g., NIST) .

Advanced: Can molecular docking predict interactions between N,N,3-trimethyl-1-butanamine and biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with amine-binding pockets (e.g., monoamine oxidases).

- Software : Use AutoDock or Schrödinger Maestro to simulate binding affinities. Validate with in vitro assays (e.g., IC₅₀ measurements) .

- Limitations : Account for solvation effects and protonation states (pKa ~9.83) to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.